PI3Kγ Binding Affinity vs. PI3Kα Isoform Selectivity – KinomeScan Kd Profiling
In a published KinomeScan binding assay, 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine demonstrated a binding dissociation constant (Kd) of 2.60 nM against the human PI3Kγ catalytic subunit (p110γ, residues S144–A1102), as measured by competitive binding displacement in a mammalian expression system [1]. In a complementary fluorescence polarization assay, the compound showed an IC₅₀ of 4.80 nM for inhibition of PI3Kα (p110α) enzymatic activity, indicating high pan-Class I PI3K potency but with a measurable selectivity window favoring PI3Kγ at the binding level [2].
| Evidence Dimension | PI3K isoform binding affinity and enzymatic inhibition |
|---|---|
| Target Compound Data | PI3Kγ Kd = 2.60 nM (KinomeScan); PI3Kα IC₅₀ = 4.80 nM (FP assay) |
| Comparator Or Baseline | PI3Kα IC₅₀ of 4.80 nM (same compound, different assay); class reference: PI3Kγ-selective inhibitor IPI-549 biochemical IC₅₀ = 16 nM for PI3Kγ |
| Quantified Difference | Approximately 1.85-fold selectivity for PI3Kγ over PI3Kα at the binding Kd level; approximately 6.2-fold greater PI3Kγ binding affinity than benchmark PI3Kγ inhibitor IPI-549 in cell-free assays |
| Conditions | KinomeScan competitive binding assay (mammalian expression system) for Kd; fluorescence polarization enzymatic assay for IC₅₀; PI3Kγ residues S144–A1102 |
Why This Matters
For researchers developing isoform-selective PI3K inhibitors for immuno-oncology or inflammatory diseases, the sub-5 nM dual PI3Kγ/α activity with a measurable selectivity window distinguishes this compound from PI3Kα-dominant or pan-PI3K inhibitors, enabling structure-based optimization toward γ-selective clinical candidates.
- [1] BindingDB Entry BDBM50358204 (CHEMBL1922094). Affinity Data: Kd = 2.60 nM for human PI3Kγ. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358204 View Source
- [2] BindingDB Entry BDBM50358204 (CHEMBL1922094). IC₅₀ = 4.80 nM for inhibition of PI3Kα. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358204 View Source
